2-(Difluoromethyl)-5-methoxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method provides good yields and allows for the recyclability of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(Difluoromethyl)-5-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its stability and reactivity.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: This compound shares the difluoromethyl group but has a different heterocyclic structure, leading to distinct chemical and biological properties.
2-Methoxybenzo[d]oxazole: Lacks the difluoromethyl group, resulting in different reactivity and applications.
Uniqueness: The presence of both the difluoromethyl and methoxy groups in 2-(Difluoromethyl)-5-methoxybenzo[d]oxazole makes it unique, providing a balance of stability, reactivity, and biological activity. This combination enhances its potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-13-5-2-3-7-6(4-5)12-9(14-7)8(10)11/h2-4,8H,1H3 |
InChI Key |
UXCJONQOZYGZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.